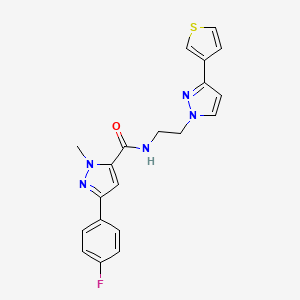

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5OS/c1-25-19(12-18(23-25)14-2-4-16(21)5-3-14)20(27)22-8-10-26-9-6-17(24-26)15-7-11-28-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHWFUBARZWROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

Attachment of the thiophen-3-yl group: This can be done via a cross-coupling reaction such as the Suzuki or Stille coupling.

Formation of the carboxamide group: This is typically achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazole and thiophene moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the fluorophenyl group may enhance the compound's lipophilicity and cellular uptake, thereby improving its efficacy in targeting cancer cells .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are crucial in the inflammatory response. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antioxidant Effects

Molecular docking studies have revealed that this compound possesses antioxidant properties, which can protect cells from oxidative stress. The ability to scavenge free radicals is essential in preventing cellular damage associated with chronic diseases, including neurodegenerative disorders .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of the compound, suggesting that its structural features contribute significantly to its biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs share pyrazole or pyrazoline cores with substituted aryl groups, carboxamide linkages, or heterocyclic extensions. Key examples include:

Table 1: Structural Comparison

Pharmacological and Biochemical Profiles

- Razaxaban (DPC 906) : Exhibits nM-level inhibition of Factor Xa (IC₅₀ = 1.3 nM) with high selectivity over trypsin (>10,000-fold) due to its benzisoxazole P1 group .

- 4-(4-Fluorophenyl)-5-ureido-pyrazole-3-carboxamide : The ureido group enhances hydrogen bonding with enzyme active sites, as seen in kinase inhibitors .

- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide : The trifluoromethyl group improves metabolic stability and lipophilicity, critical for CNS penetration .

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide has garnered attention due to its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes a pyrazole core, which is known for its pharmacological versatility. The presence of a 4-fluorophenyl group and a thiophen-3-yl moiety enhances its potential interactions with biological targets.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines:

These findings suggest that the compound may serve as a potential therapeutic agent in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 8 |

The antimicrobial activity is thought to arise from the disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

A notable case study involved the use of this compound in a preclinical model for cancer treatment. In this study, mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a significant reduction in tumor size compared to control groups. The study reported an approximate tumor volume reduction of up to 70% at optimal dosing levels, alongside minimal toxicity observed in normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.